4-(2-((2-((4-乙酰苯基)氨基)-2-氧代乙基)硫代)-1H-咪唑-1-基)-N-苄基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

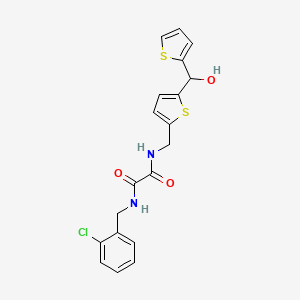

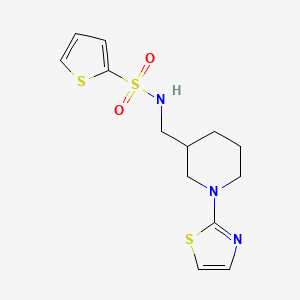

The compound , 4-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide, is a derivative of benzothiazole and imidazole, which are heterocyclic compounds known for their pharmacological activities. The structure suggests that it is a complex molecule with potential antitumor activity, as indicated by the presence of an imidazole ring, a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of the core benzothiazole or imidazole structure, followed by acetylation and subsequent reactions with various sulfur-containing heterocycles. For instance, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and reaction with heterocyclic mercapto derivatives in the presence of potassium carbonate . Similar synthetic strategies could be applied to the compound , with the appropriate selection of starting materials and reaction conditions tailored to introduce the benzylbenzamide moiety.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple aromatic rings and heteroatoms, which can contribute to the molecule's ability to interact with biological targets. The imidazole ring, in particular, is a five-membered planar ring that is electron-rich and can participate in hydrogen bonding and metal coordination . The presence of the acetamide group suggests potential hydrogen bond donor and acceptor capabilities, which could be crucial for the biological activity of the compound.

Chemical Reactions Analysis

Compounds with imidazole rings can undergo various chemical reactions, including nucleophilic substitution and reduction. For example, N-chloro-N'-arylbenzamidines can react with diaminoethenes to yield 4-amino-5-chloroimidazoles, which can then be reduced to 4-amino-5-unsubstituted imidazoles . These reactions are important for modifying the chemical structure and potentially altering the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect the compound's solubility, stability, and reactivity. The benzothiazole and imidazole rings are known for their stability and planarity, which can contribute to the rigidity of the molecule and potentially affect its ability to bind to biological targets . The acetamide group can influence the compound's solubility in water and organic solvents, which is important for its pharmacokinetic properties.

科学研究应用

咪唑衍生物与抗肿瘤活性

咪唑衍生物,包括与4-(2-((2-((4-乙酰苯基)氨基)-2-氧代乙基)硫代)-1H-咪唑-1-基)-N-苄基苯甲酰胺相似的化合物,因其抗肿瘤活性而被广泛综述。这些化合物,例如咪唑和苯并咪唑的双(2-氯乙基)氨基衍生物,由于其多样的生物学特性,在新的抗肿瘤药物的临床前测试阶段显示出有希望的结果(Iradyan 等,2009)。

苯并噻唑的合成和生物学重要性

另一个相关的研究领域集中在(硫代)脲和苯并噻唑衍生物上,它们以其广泛的生物活性而著称。这些基团的融合产生了2-(硫代)脲苯并噻唑等化合物,由于它们在治疗类风湿关节炎、系统性红斑狼疮以及作为杀菌剂和除草剂方面的应用,在药物化学中具有重要意义。这突出了此类化合物在开发新的治疗剂和探索其药理活性中的作用(Rosales-Hernández 等,2022)。

1,3-唑的磷酸化衍生物

由于其化学和生物学特性,人们已经探索了1,3-唑(包括咪唑)的4-磷酸化衍生物的合成和转化。这些化合物是通过涉及咪唑金属衍生物和卤化磷的反应合成的,还有其他方法。它们多样的生物活性,包括杀虫杀螨、抗肿瘤和抗高血压作用,使得它们成为进一步研究和开发的热点(Abdurakhmanova 等,2018)。

苯并稠合噻唑在稠合杂环合成中的应用

对4-(2-R-芳基)-1,2,3-氧杂二唑,包括噻二唑和硒二唑的研究表明它们在合成各种杂环化合物,如1-苯并呋喃和吲哚中很有用。这些衍生物的合成潜力突出了类似化合物在杂环化学和药物开发中的广泛适用性(Petrov & Androsov,2013)。

作用机制

Target of Action

Compounds with similar structures, such as benzimidazole and benzophenone derivatives, have been found to exhibit antimicrobial activity . They are known to target key functional proteins in bacterial cell division, such as FtsZ .

Mode of Action

Based on the structural similarity to benzimidazole and benzophenone derivatives, it can be inferred that the compound may interact with its targets by binding to the active sites of the proteins, thereby inhibiting their function .

Biochemical Pathways

Similar compounds have been found to inhibit the synthesis of vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that this compound may also have the potential to inhibit the growth of bacteria .

安全和危害

未来方向

属性

IUPAC Name |

4-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-benzylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O3S/c1-19(32)21-7-11-23(12-8-21)30-25(33)18-35-27-28-15-16-31(27)24-13-9-22(10-14-24)26(34)29-17-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,29,34)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVZRBGRIVVSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)

![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)

![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)

![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)